Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate is a chemical compound with the molecular formula C7H11N3O2Na It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate typically involves the reaction of 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods: it is likely that similar synthetic routes are scaled up, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the butanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s triazole moiety is of interest for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Sodium 3-methyl-2-(1H-1,2,3-triazol-3-yl)butanoate: This compound differs in the position of the nitrogen atoms in the triazole ring.
Sodium 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoate: This isomer has the triazole ring attached at a different position on the butanoate moiety.
Uniqueness: Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;3-methyl-2-(1H-1,2,4-triazol-5-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.Na/c1-4(2)5(7(11)12)6-8-3-9-10-6;/h3-5H,1-2H3,(H,11,12)(H,8,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXADRCIGQDVNH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=NN1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.